(5-Methyl-1,3,4-thiadiazol-2-yl)methylthiourea
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Overview
Description
(5-Methyl-1,3,4-thiadiazol-2-yl)methylthiourea is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,3,4-thiadiazol-2-yl)methylthiourea typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with thiourea. The reaction is usually carried out in a suitable solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be streamlined using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,3,4-thiadiazol-2-yl)methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydrothiadiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Methyl-1,3,4-thiadiazol-2-yl)methylthiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Methyl-1,3,4-thiadiazol-2-yl)methylthiourea involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound can inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes. In its anticancer activity, the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to the death of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-5-methyl-1,3,4-thiadiazole: This compound is structurally similar but lacks the thiourea group.
2-Amino-5-methyl-1,3,4-thiadiazole: This compound has an amino group instead of the thiourea group.
Uniqueness
(5-Methyl-1,3,4-thiadiazol-2-yl)methylthiourea is unique due to the presence of both the thiadiazole ring and the thiourea group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl)methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S2/c1-3-8-9-4(11-3)2-7-5(6)10/h2H2,1H3,(H3,6,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAKFMNCCVBXCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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